His-Trp
Overview
Description
Mechanism of Action
Target of Action
His-Trp, also known as H-His-Trp-OH, primarily targets Transient Receptor Potential (TRP) channels . TRP channels are a large group of ion channels that control many physiological functions in our body . They are sensors for a variety of cellular and environmental signals and are considered potential therapeutic drug targets for various diseases such as neurological disorders, cancers, cardiovascular disease, and many more .
Mode of Action
This compound interacts with its targets, the TRP channels, in a specific manner. In its neutral form, this compound acts as an aromatic π-motif, participating in cation-π interactions . When protonated, this compound can play the role of a cation, leading to repulsive cation-π interactions . These interactions can influence the activity of TRP channels, thereby affecting various physiological functions.
Biochemical Pathways
The biochemical pathways affected by this compound are complex. Tryptophan, a component of this compound, is involved in the serotonin pathway, which is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of Trp to generate 5-HTP, also called oxitriptan . This pathway is crucial for the production of serotonin, a neurotransmitter that plays a key role in mood regulation and other neurological functions.
Pharmacokinetics
It is known that this compound can be effectively purified using high-performance immobilized metal affinity chromatography (imac) columns . This suggests that this compound has a strong binding capacity, which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TRP channels. TRP channels are responsible for various sensory responses including heat, cold, pain, stress, vision, and taste . Therefore, the modulation of TRP channels by this compound can lead to changes in these sensory responses.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH condition can affect the protonation state of this compound, which in turn influences its interaction with TRP channels . Moreover, the presence of metallic cations can also affect the binding capacity of this compound .
Biochemical Analysis
Biochemical Properties
His-Trp is involved in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules . For instance, this compound is a key player in the tryptophan biosynthetic pathway, where it interacts with the enzyme anthranilate phosphoribosyltransferase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound and its metabolites are crucial for maintaining neurological function, immunity, and homeostasis in the body .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is involved in the synthesis of serotonin and melatonin, which are important for neurological function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound is a key component in the kynurenine and 5-hydroxytryptamine pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-Trp typically involves the coupling of histidine and tryptophan through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
His-Trp can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the histidine or tryptophan residues.
Substitution: Substitution reactions can occur at the aromatic rings of histidine and tryptophan, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation can be achieved using halide salts under specific conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
His-Trp has a wide range of applications in scientific research:
Comparison with Similar Compounds
His-Trp can be compared with other dipeptides and amino acid derivatives:
Histidine-Lysine (His-Lys): Unlike this compound, His-Lys has a basic side chain from lysine, which affects its solubility and interaction with other molecules.
Tryptophan-Phenylalanine (Trp-Phe): Trp-Phe has a different aromatic side chain from phenylalanine, which influences its chemical reactivity and biological activity.
This compound is unique due to the combination of histidine and tryptophan, which provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTYOQIYBULKEH-ZFWWWQNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334869 | |
Record name | L-Histidyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23403-90-9 | |
Record name | L-Histidyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Histidyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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